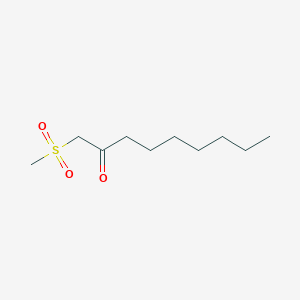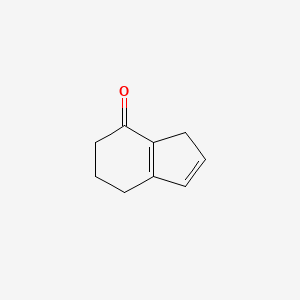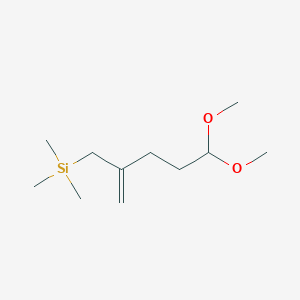
(5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane: is an organosilicon compound characterized by the presence of both methoxy and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,5-dimethoxy-2-pentyn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the methylidene group, converting it to a single bond and forming a saturated compound.
Substitution: The trimethylsilyl group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a precursor for the synthesis of catalysts in organic reactions.
Material Science: It can be used in the preparation of silicon-based materials with unique properties.
Biology and Medicine:
Drug Delivery: The compound’s ability to form stable complexes with various drugs makes it a potential candidate for drug delivery systems.
Industry:
Coatings and Sealants: The compound can be used in the formulation of coatings and sealants due to its hydrophobic properties.
Adhesives: It can be incorporated into adhesive formulations to enhance their performance.
Wirkmechanismus
The mechanism of action of (5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can interact with nucleophilic sites, while the methoxy groups can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and stability in different environments.
Vergleich Mit ähnlichen Verbindungen
- (5,5-Dimethoxy-1-pentyn-1-yl)trimethylsilane
- (5,5-Dimethoxy-2-nitrobenzyl alcohol)
- (2,5-Dimethoxy-4-methylamphetamine)
Comparison:
- Structural Differences: While these compounds share some functional groups, their overall structures and properties can vary significantly.
- Reactivity: The presence of different functional groups can influence the reactivity and applications of these compounds.
- Applications: Each compound has unique applications based on its structure and properties, making (5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane distinct in its potential uses.
Eigenschaften
CAS-Nummer |
105941-69-3 |
|---|---|
Molekularformel |
C11H24O2Si |
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
(5,5-dimethoxy-2-methylidenepentyl)-trimethylsilane |
InChI |
InChI=1S/C11H24O2Si/c1-10(9-14(4,5)6)7-8-11(12-2)13-3/h11H,1,7-9H2,2-6H3 |
InChI-Schlüssel |
ZTHWMQPILWUTTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCC(=C)C[Si](C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)
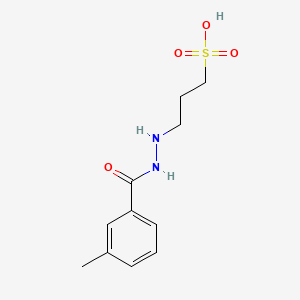
![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B14317453.png)
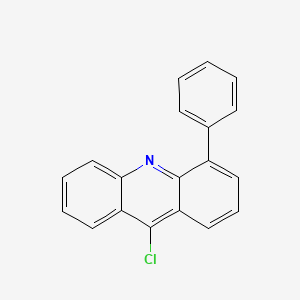


![3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14317466.png)

![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)
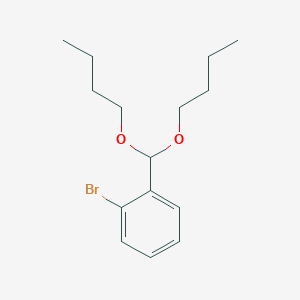
![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)

